molecular formula C11H16ClN3O B2359331 2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one CAS No. 2411269-78-6

2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one

Cat. No.: B2359331
CAS No.: 2411269-78-6
M. Wt: 241.72
InChI Key: FPSXEZKJFBYVPS-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]azepine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in many pharmaceuticals and biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a seven-membered azepine ring fused with a pyrazole ring. It would also have a chloro substituent on one of the carbon atoms and a propanone group attached to another carbon atom .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. The presence of the azepine and pyrazole rings could make the compound reactive towards electrophiles. The chloro group might be substituted in the presence of a suitable nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorine atom could make the compound more dense than similar compounds without halogens .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the presence of the azepine and pyrazole rings .

Properties

IUPAC Name

2-chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8(12)11(16)15-5-3-4-10-9(7-15)6-13-14(10)2/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSXEZKJFBYVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2=C(C1)C=NN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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